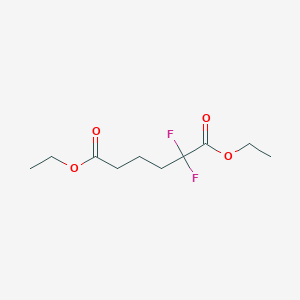
Diethyl 2,2-Difluorohexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2-Difluorohexanedioate is an organic compound with the molecular formula C10H16F2O4 and a molecular weight of 238.23 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the hexanedioate chain, making it a difluorinated ester. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-Difluorohexanedioate typically involves the esterification of 2,2-difluorohexanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2-Difluorohexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,2-difluorohexanedioic acid and ethanol.
Reduction: The compound can be reduced to form diethyl 2,2-difluorohexanediol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,2-Difluorohexanedioic acid and ethanol.
Reduction: Diethyl 2,2-difluorohexanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2,2-Difluorohexanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2,2-Difluorohexanedioate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include nucleophilic substitution and ester hydrolysis, leading to the formation of active intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,2-Difluoromalonate: Similar in structure but with a shorter carbon chain.
Diethyl 2,2-Difluoropentanedioate: Differing by one carbon atom in the chain length.
Diethyl 2,2-Difluorobutanedioate: Even shorter chain length compared to Diethyl 2,2-Difluorohexanedioate.
Uniqueness
This compound is unique due to its specific chain length and the presence of two fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity compared to its shorter-chain analogs .
Propiedades
Fórmula molecular |
C10H16F2O4 |
|---|---|
Peso molecular |
238.23 g/mol |
Nombre IUPAC |
diethyl 2,2-difluorohexanedioate |
InChI |
InChI=1S/C10H16F2O4/c1-3-15-8(13)6-5-7-10(11,12)9(14)16-4-2/h3-7H2,1-2H3 |
Clave InChI |
BCAZPZIWHSVWKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(C(=O)OCC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12288966.png)
![Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B12288969.png)

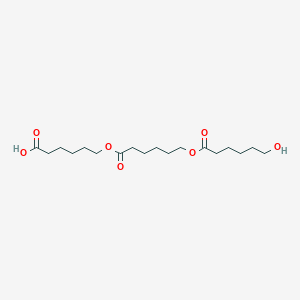
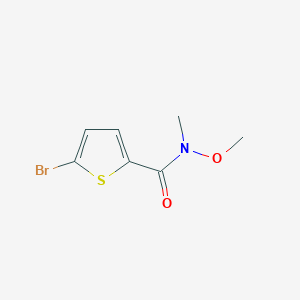

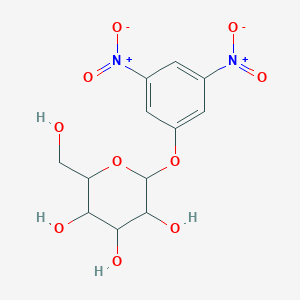

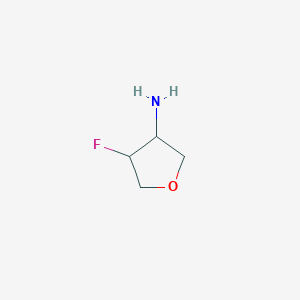
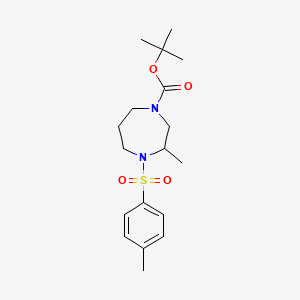
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
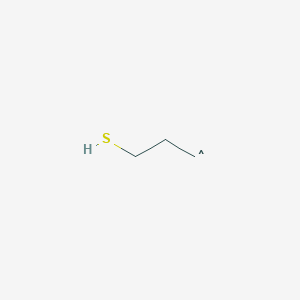
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12289047.png)

